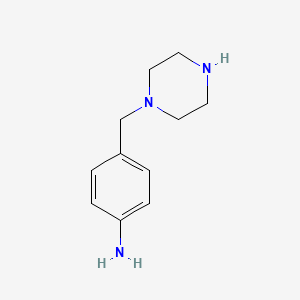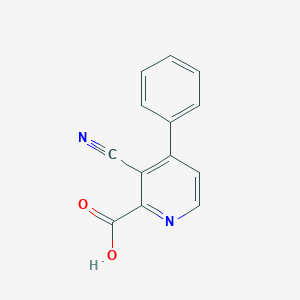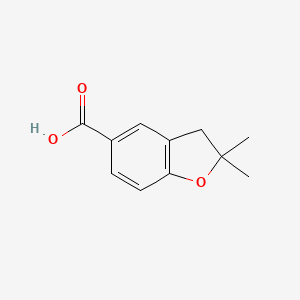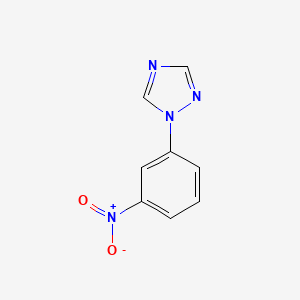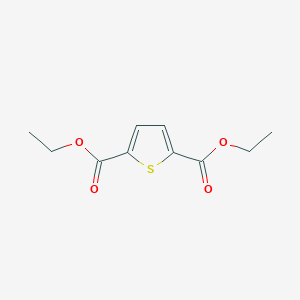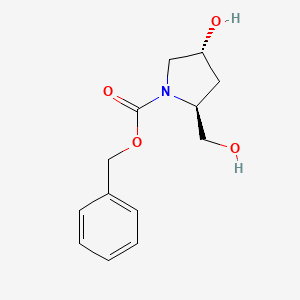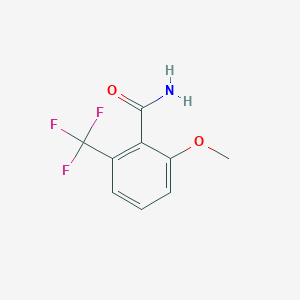
7-Fluoro-2,2-diméthylchroman-4-one
Vue d'ensemble
Description
“7-Fluoro-2,2-dimethylchroman-4-one” is a chemical compound used in scientific research. It possesses unique properties that can be applied in various fields such as pharmaceuticals, organic synthesis, and material sciences. The molecular formula of this compound is C11H11FO2 .
Synthesis Analysis
There are several methods for synthesizing “7-Fluoro-2,2-dimethylchroman-4-one”. One method involves the p-toluenesulfonic acid-catalyzed one-pot reaction of 2-hydroxyacetophenones with benzaldehydes . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
Molecular Structure Analysis
The molecular structure of “7-Fluoro-2,2-dimethylchroman-4-one” is characterized by a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of “7-Fluoro-2,2-dimethylchroman-4-one” include a molecular weight of 194.21 . The compound is a solid at room temperature .
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la chromanone, y compris la 7-Fluoro-2,2-diméthylchroman-4-one, ont été étudiés pour leurs propriétés anticancéreuses potentielles. La capacité du composé à interagir avec diverses cibles biologiques peut conduire au développement de nouveaux agents chimiothérapeutiques. Sa similarité structurale avec les polyphénols naturels, connus pour leurs activités anticancéreuses, en fait un candidat prometteur pour la synthèse et la conception de médicaments .
Inhibition du TNF-α
L'inhibition du facteur de nécrose tumorale alpha (TNF-α) est cruciale dans le traitement des maladies inflammatoires chroniques. La This compound peut servir de squelette pour développer des inhibiteurs du TNF-α, offrant une nouvelle voie pour le traitement d'affections telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin .
Effets antidiabétiques
Les composés de la chromanone ont montré un potentiel prometteur dans la recherche antidiabétique, en particulier dans l'inhibition d'enzymes comme la DGAT, la PTP1B et l'α-glucosidase. Ces enzymes sont impliquées dans le métabolisme du glucose et la signalisation de l'insuline, et leur inhibition peut aider à gérer les niveaux de sucre dans le sang chez les patients diabétiques .
Propriétés antioxydantes
La capacité antioxydante des dérivés de la chromanone est bien documentée. La This compound pourrait être utilisée pour développer des antioxydants qui protègent les cellules du stress oxydatif, impliqué dans diverses maladies, y compris les troubles neurodégénératifs .
Applications antimicrobiennes et antifongiques
La recherche a indiqué que les dérivés de la chromanone possèdent des propriétés antimicrobiennes et antifongiques. Cela fait de la This compound un candidat potentiel pour le développement de nouveaux agents antimicrobiens pour lutter contre les souches résistantes de bactéries et de champignons .
Effets neuroprotecteurs
Les effets neuroprotecteurs des dérivés de la chromanone sont d'intérêt dans le traitement des maladies neurodégénératives. La This compound pourrait être explorée pour son potentiel à protéger les cellules neuronales contre les dommages et à améliorer les fonctions cognitives .
Activité anti-inflammatoire
En raison de ses caractéristiques structurales, la This compound peut présenter une activité anti-inflammatoire. Cela peut être exploité dans le développement de nouveaux médicaments anti-inflammatoires qui pourraient être moins toxiques et plus efficaces que les traitements actuels .
Synthèse chimique et conception de médicaments
La structure unique du composé en fait un élément important de la synthèse chimique et de la conception de médicaments. Il peut être utilisé pour créer une variété de nouveaux composés avec des applications thérapeutiques potentielles, allant des troubles cardiovasculaires aux troubles neurologiques .
Safety and Hazards
The safety data sheet for “7-Fluoro-2,2-dimethylchroman-4-one” indicates that it is a hazardous substance . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Mécanisme D'action
Target of Action
Chromanone analogs, to which 7-fluoro-2,2-dimethylchroman-4-one belongs, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .
Mode of Action
It is known that chromanone analogs can interact with their targets in various ways, such as by binding to active sites, altering protein conformation, or modulating protein-protein interactions . The exact nature of these interactions and the resulting changes would depend on the specific structure and properties of 7-Fluoro-2,2-dimethylchroman-4-one .
Biochemical Pathways
Given the wide range of biological activities exhibited by chromanone analogs, it is likely that 7-fluoro-2,2-dimethylchroman-4-one could affect multiple pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given the wide range of biological activities exhibited by chromanone analogs, it is likely that 7-fluoro-2,2-dimethylchroman-4-one could have diverse effects at the molecular and cellular levels .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can significantly impact the action of chemical compounds .
Analyse Biochimique
Biochemical Properties
7-Fluoro-2,2-dimethylchroman-4-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 7-Fluoro-2,2-dimethylchroman-4-one on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior and function .
Molecular Mechanism
At the molecular level, 7-Fluoro-2,2-dimethylchroman-4-one exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, which in turn affects various biochemical pathways. Additionally, it can induce changes in gene expression, further influencing cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-2,2-dimethylchroman-4-one can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have significant biochemical effects .
Dosage Effects in Animal Models
The effects of 7-Fluoro-2,2-dimethylchroman-4-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is crucial for its potential therapeutic applications .
Metabolic Pathways
7-Fluoro-2,2-dimethylchroman-4-one is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can affect metabolic flux and alter metabolite levels, thereby influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 7-Fluoro-2,2-dimethylchroman-4-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 7-Fluoro-2,2-dimethylchroman-4-one is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
7-fluoro-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTQZPUQPCIGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569984 | |
| Record name | 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111477-98-6 | |
| Record name | 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)
![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)
